Desmethyl Mirtazapine-d4

Description

Contextualization within Deuterated Compounds Research

The use of Desmethyl Mirtazapine-d4 is part of a broader scientific strategy involving deuterated compounds, which has gained significant traction in pharmaceutical sciences.

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling, using isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a powerful technique in drug discovery and development. acs.orgiris-biotech.desymeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them ideal for a wide range of studies, including those involving human subjects. hwb.gov.iniris-biotech.de In pharmaceutical sciences, this method is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.denih.gov By incorporating stable isotopes into a drug molecule, researchers can differentiate the drug and its metabolites from naturally occurring compounds in biological samples, leading to more accurate and sensitive analysis. iris-biotech.denih.gov

Principles of Deuteration in Drug Development

Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium atoms. unibestpharm.com This seemingly subtle change can have a significant impact on the drug's properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This increased bond strength can slow down the rate of metabolic reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. researchgate.netportico.org Consequently, deuteration can lead to improved metabolic stability, a longer half-life in the body, and potentially reduced formation of toxic metabolites. unibestpharm.comdovepress.com

Role of Deuterium Kinetic Isotope Effects (DKIE) in Metabolic Studies

The Deuterium Kinetic Isotope Effect (DKIE) is a key principle exploited in metabolic studies. researchgate.netportico.org When the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting hydrogen with deuterium can significantly slow down the reaction rate. portico.org This effect is particularly relevant for drugs metabolized by cytochrome P450 (CYP450) enzymes, a major family of enzymes involved in drug metabolism. researchgate.netportico.org By studying the DKIE, researchers can identify which parts of a molecule are most susceptible to metabolism and can strategically deuterate these positions to enhance the drug's pharmacokinetic profile. researchgate.netacs.org

Derivation and Identity of this compound as a Research Tool

This compound's specific characteristics make it an invaluable tool for studying the metabolism of its parent compound, Mirtazapine (B1677164).

Position as a Deuterated Analog of Mirtazapine's Metabolite

Desmethyl Mirtazapine is the primary active metabolite of Mirtazapine, an antidepressant medication. wikipedia.orgjci.orgcaymanchem.com this compound is a synthetic, deuterated version of this metabolite, where four hydrogen atoms have been replaced with deuterium. smolecule.comveeprho.com This makes it a labeled analog, chemically almost identical to the natural metabolite but with a slightly higher molecular weight. smolecule.com This mass difference is the key to its utility in research.

Stable Isotope Labeling Characteristics and Implications for Research

The primary application of this compound is as an internal standard in analytical techniques like mass spectrometry and liquid chromatography. smolecule.comveeprho.com In these methods, a known quantity of the deuterated standard is added to a biological sample (such as blood or urine) that contains the non-deuterated (or "light") Desmethyl Mirtazapine. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, due to the mass difference, they can be distinguished by the mass spectrometer. smolecule.com This allows for highly accurate quantification of the Desmethyl Mirtazapine metabolite in the sample, which is crucial for pharmacokinetic studies that investigate how a drug is processed by the body. smolecule.comveeprho.com

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃D₄N₃ |

| Parent Compound | Mirtazapine |

| Metabolite | Desmethyl Mirtazapine |

| Isotopic Label | Deuterium (d4) |

| Primary Application | Internal standard in pharmacokinetic research |

| Analytical Techniques | Mass Spectrometry, Liquid Chromatography |

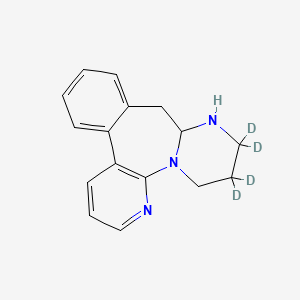

Structure

3D Structure

Properties

Molecular Formula |

C16H17N3 |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

17,17,18,18-tetradeuterio-1,3,16-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-2(7),3,5,8,10,12-hexaene |

InChI |

InChI=1S/C16H17N3/c1-2-6-13-12(5-1)11-15-17-9-4-10-19(15)16-14(13)7-3-8-18-16/h1-3,5-8,15,17H,4,9-11H2/i4D2,9D2 |

InChI Key |

WMFMKODVCXNXJU-AUHPCMSFSA-N |

Isomeric SMILES |

[2H]C1(CN2C(CC3=CC=CC=C3C4=C2N=CC=C4)NC1([2H])[2H])[2H] |

Canonical SMILES |

C1CNC2CC3=CC=CC=C3C4=C(N2C1)N=CC=C4 |

Origin of Product |

United States |

Advanced Analytical Methodologies Utilizing Desmethyl Mirtazapine D4

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Desmethyl Mirtazapine-d4, a deuterium-labeled form of the primary active metabolite of Mirtazapine (B1677164), serves a critical function in modern bioanalytical chemistry. medchemexpress.com Its application is predominantly centered on Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. In this context, this compound is almost exclusively used as an internal standard for the precise quantification of Desmethyl Mirtazapine and its parent compound, Mirtazapine, in complex biological matrices such as plasma and serum. biopharmaservices.comwuxiapptec.com

The fundamental role of an internal standard (IS) in quantitative analysis is to compensate for procedural variations that can occur during sample processing and analysis. biopharmaservices.com An IS is a compound of a known, constant concentration added to every calibrator, quality control sample, and unknown sample, ideally at the earliest stage of the workflow. biopharmaservices.com By comparing the instrument response of the target analyte to the response of the co-analyzed internal standard, the method can account for variability, thereby enhancing the reliability and reproducibility of the results. wuxiapptec.com

The use of this compound as a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS bioanalysis for its parent compounds. biopharmaservices.com A SIL-IS is the ideal choice because it shares nearly identical physicochemical properties with the unlabeled analyte. wuxiapptec.com This structural and chemical similarity ensures that both the analyte and the IS behave in a parallel manner during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatography, and ionization in the mass spectrometer's source. biopharmaservices.comwuxiapptec.com

Several sources of variability can compromise analytical accuracy and precision, including:

Sample Preparation: Inconsistent recovery during extraction procedures. wuxiapptec.com

Matrix Effects: Suppression or enhancement of the analyte's ionization signal due to co-eluting components from the biological matrix (e.g., salts, lipids, proteins). wuxiapptec.com

Instrumental Variation: Fluctuations in injection volume or detector response over the course of an analytical run. biopharmaservices.com

By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized. wikipedia.org Since both the analyte and this compound are affected by these factors to a nearly identical degree, the ratio remains stable and proportional to the analyte's concentration. This process of isotopic dilution mass spectrometry (IDMS) significantly reduces the impact of experimental inconsistencies, leading to a marked improvement in the accuracy and precision of the final concentration measurement. wikipedia.orgyoutube.com This can decrease the uncertainty of measurement results from 5% down to 1% in some chromatographic analyses. wikipedia.org

The utility of this compound as an internal standard hinges on the ability of the mass spectrometer to differentiate it from the endogenous, unlabeled analyte. This is achieved through the mass difference created by isotopic labeling. youtube.com

This compound is synthesized to have four deuterium (B1214612) (²H) atoms, which are stable, non-radioactive isotopes of hydrogen, replacing four protium (B1232500) (¹H) atoms at specific, stable positions in the molecule's structure. medchemexpress.com Since a deuterium atom has one proton and one neutron, while a protium atom has only a proton, each deuterium atom adds approximately one mass unit to the molecule. youtube.com Consequently, this compound has a molecular weight that is approximately 4 Daltons (Da) greater than that of unlabeled Desmethyl Mirtazapine.

A mass spectrometer separates ions based on their mass-to-charge (m/z) ratio. nih.gov During an LC-MS/MS analysis, both the analyte and the SIL-IS are ionized (typically by electrospray ionization, ESI) and enter the mass analyzer. Because of their mass difference, they appear at different m/z values in the mass spectrum. For example, in a multiple reaction monitoring (MRM) experiment, specific precursor-to-product ion transitions can be set for both the analyte and the internal standard, allowing the instrument to monitor each compound independently and simultaneously without any signal overlap or crosstalk. nih.govnih.gov

Crucially, the deuterium labeling does not significantly alter the compound's chromatographic retention time. nih.gov This co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same point in time, which is a prerequisite for effective normalization and accurate quantification. wuxiapptec.com

The development and validation of a bioanalytical method utilizing this compound follow stringent guidelines to ensure its reliability for intended applications, such as therapeutic drug monitoring (TDM) or pharmacokinetic studies. nih.gov Validation confirms that the method is linear, accurate, precise, and specific for the quantification of the target analyte.

Linearity demonstrates the direct proportionality between the measured response and the concentration of the analyte over a specified range. To establish this, a calibration curve is constructed by analyzing a series of calibration standards prepared at known concentrations in the same biological matrix as the samples. The curve is generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte.

A linear regression analysis, often with a weighting factor such as 1/x or 1/x², is applied to the data. thermofisher.cn The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater. nih.govnih.gov The calibration range defines the upper and lower limits of analyte concentration that can be reliably quantified, known as the Upper Limit of Quantification (ULOQ) and the Lower Limit of Quantification (LLOQ), respectively.

Table 1: Example of a Calibration Curve for Mirtazapine using this compound as Internal Standard

Method Development and Validation Protocols for this compound

Optimization of Sample Preparation Techniques

This compound is utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of its non-labeled counterpart, Desmethyl Mirtazapine, and the parent drug, Mirtazapine. The optimization of sample preparation is a critical step to remove interfering substances from complex biological matrices like plasma, urine, or serum, thereby enhancing the sensitivity and reliability of the analysis. The choice between methodologies such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the analyte's properties, the nature of the matrix, and the desired throughput and recovery.

Solid-Phase Extraction (SPE) Methodologies

SPE is a highly selective and versatile sample preparation technique that involves passing a liquid sample through a solid sorbent material to isolate analytes of interest from the matrix. The optimization of SPE methods for this compound focuses on selecting the appropriate sorbent chemistry and fine-tuning the washing and elution steps to maximize recovery and minimize matrix effects.

Various sorbent chemistries have been tested for the extraction of Mirtazapine and its metabolites, which is directly applicable to the deuterated internal standard. These include octylsilyl (C8), octadecylsilyl (C18), hydrophilic-lipophilic balance (HLB), and mixed-mode cation-exchange (MCX) sorbents. mdpi.com The selection is based on the physicochemical properties of the analytes. For instance, reversed-phase sorbents like C8 and C18 are effective for retaining non-polar to moderately polar compounds from an aqueous matrix. mdpi.com

Optimization involves a systematic evaluation of loading, washing, and elution conditions. The pH of the sample is often adjusted to ensure the analyte is in a neutral form to enhance its retention on non-polar sorbents. The wash step is critical for removing endogenous interferences without causing a loss of the analyte. The elution solvent must be strong enough to desorb the analyte completely from the sorbent. Studies have shown that methanol (B129727) can serve as an effective elution solvent for compounds similar in structure, achieving high extraction recoveries. mdpi.com A high-throughput bioanalytical method based on SPE has been successfully developed for the quantification of Mirtazapine and Desmethyl Mirtazapine in human plasma. researchgate.netresearchgate.net Another approach, solid-phase microextraction (SPME), has also been developed for the enantioselective determination of Mirtazapine and its metabolites in human urine, where factors like fiber coating, extraction time, pH, and ionic strength are optimized. nih.gov

Table 1: Comparison of SPE Sorbent Chemistries for Analyte Extraction

| Sorbent Type | Interaction Mechanism | Typical Analytes | Elution Solvent Example | Reported Recovery |

|---|---|---|---|---|

| C8 (Octylsilyl) | Reversed-Phase (Hydrophobic) | Non-polar to moderately polar | Methanol | ≥92.3% mdpi.com |

| C18 (Octadecylsilyl) | Reversed-Phase (Hydrophobic) | Non-polar | Acetonitrile (B52724) | >85% |

| HLB (Hydrophilic-Lipophilic Balance) | Reversed-Phase with polar modification | Broad range of acidic, basic, and neutral compounds | Methanol/Acetonitrile | >90% |

| MCX (Mixed-Mode Cation Exchange) | Reversed-Phase and Strong Cation Exchange | Basic compounds | Ammoniated Methanol | >90% |

Liquid-Liquid Extraction (LLE) Procedures

LLE is a classic sample clean-up method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of Mirtazapine and its metabolites, including this compound, LLE provides a simple and cost-effective means of sample preparation. researchgate.netresearchgate.netscirp.org

The optimization of an LLE procedure involves the selection of an appropriate organic solvent, adjustment of the aqueous phase pH, and optimization of the extraction volume and mixing technique. The choice of solvent is crucial; it should have high affinity for the analyte and be immiscible with the sample matrix. Hexane has been successfully used for the extraction of Mirtazapine from plasma samples. researchgate.netresearchgate.netscirp.org The pH of the plasma or urine sample is typically adjusted to a basic pH to neutralize basic analytes like Mirtazapine and its desmethyl metabolite, thereby increasing their partition into the organic solvent. The goal is to achieve high extraction recovery, which for Mirtazapine has been reported to be between 84.9% and 93.9%. researchgate.netresearchgate.netscirp.org

Chromatographic Separation Parameter Optimization

Chromatographic separation is essential for isolating this compound and the target analytes from co-extracted endogenous components before detection by mass spectrometry. Optimization of parameters ensures good peak shape, resolution, and a short analysis run time.

Selection of Stationary Phases (e.g., C18, Phenylhexyl)

The choice of the stationary phase, or column chemistry, is fundamental to achieving the desired chromatographic separation. For the analysis of Mirtazapine and its metabolites, reversed-phase chromatography is the predominant mode.

C18 (Octadecylsilyl) Columns : C18 columns are the most widely used stationary phases for this application due to their strong hydrophobic retention of the analytes. nih.govijpra.com Numerous validated methods for Mirtazapine and Desmethyl Mirtazapine utilize C18 columns of various dimensions and particle sizes to achieve efficient separation. researchgate.netscirp.orgisca.meresearchgate.net The separation is based on the hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar regions of the analyte molecules.

Phenylhexyl Columns : Phenyl-based columns offer an alternative selectivity compared to traditional alkyl-chain phases. mdpi.com The phenyl groups provide pi-pi interactions, which can be advantageous for separating aromatic compounds like Mirtazapine and its metabolites. This alternative selectivity can be useful in resolving the target analytes from matrix interferences that may not be separated efficiently on a C18 column.

Mobile Phase Composition and Flow Rate Considerations

The mobile phase composition, including the organic modifier, aqueous component, pH, and additives, is meticulously optimized to control the retention and elution of the analytes.

Organic Modifier : Acetonitrile is a commonly used organic solvent in the mobile phase for the analysis of Mirtazapine and its metabolites due to its low viscosity and UV transparency. nih.govijpra.comisca.me The ratio of acetonitrile to the aqueous phase is adjusted to control the retention time; a higher percentage of acetonitrile leads to faster elution. ijpra.comisca.me

Aqueous Phase and Additives : The aqueous component often contains buffers or additives to control the pH and improve peak shape. Ammonium acetate (B1210297) and formic acid are frequently used additives in LC-MS methods because of their volatility. researchgate.netscirp.org A small amount of formic acid (e.g., 0.1%) is added to the mobile phase to promote the protonation of the analytes in positive ion mode mass spectrometry, thereby enhancing signal intensity. researchgate.netscirp.org Phosphate (B84403) buffers are also used, particularly in HPLC-UV methods. nih.gov

Flow Rate : The flow rate of the mobile phase affects the analysis time, efficiency, and backpressure. Flow rates are typically optimized in the range of 0.5 to 1.2 mL/min to achieve a balance between a short run time and good chromatographic resolution. scirp.orgnih.gov

Table 2: Examples of Optimized Chromatographic Conditions

| Stationary Phase | Mobile Phase Composition | Flow Rate | Column Temp. | Reference |

|---|---|---|---|---|

| Agilent Eclipse XDB C18 | 10 mM Ammonium Acetate / Acetonitrile / Formic Acid (60/40/0.1, v/v/v) | 0.5 mL/min | 40°C | researchgate.netscirp.org |

| ODS-3 C18 | A: 20 mM Potassium Phosphate Buffer (pH 3.9) / Acetonitrile / Triethylamine (75.0:24.9:0.1, v/v/v) B: Acetonitrile (Gradient) | 1.2 mL/min | 40°C | nih.gov |

| BDS Hypersil C18 | 0.3% Triethylamine (pH 3.0) / Acetonitrile (78:22 v/v) | 1.0 mL/min | Ambient | ijpra.com |

| C18 Column | Water / Acetonitrile (80:20 v/v) | 1.0 mL/min | Ambient | isca.me |

Optimization of Mass Spectrometric Detection Parameters (e.g., SRM, Ion Transitions)

For quantitative bioanalysis, tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. The instrument is typically operated in the Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM).

The optimization process begins with the infusion of a standard solution of the analyte, in this case, this compound, into the mass spectrometer to determine the optimal precursor ion. In positive electrospray ionization (ESI) mode, this corresponds to the protonated molecule [M+H]⁺. Next, the precursor ion is subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon) at varying collision energies to generate product ions. The most stable and abundant product ions are selected for monitoring.

For Mirtazapine, the protonated precursor to product ion transition has been identified as m/z 266.35 → 195.31. researchgate.net A similar process is followed for Desmethyl Mirtazapine and its deuterated internal standard, this compound. The precursor ion for Desmethyl Mirtazapine would be approximately 14 atomic mass units (amu) less than Mirtazapine due to the loss of a methyl group (CH₂). The precursor ion for this compound would be 4 amu higher than that of non-labeled Desmethyl Mirtazapine. The selection of specific, high-intensity transitions for both the analyte and the internal standard is paramount for the selectivity of the assay, ensuring that the detector only monitors ions specific to the compounds of interest. Other source parameters, such as capillary voltage, source temperature, and desolvation gas flow, are also optimized to achieve the maximum and most stable ion signal. scirp.org

Table 3: Illustrative SRM Transitions for Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

|---|---|---|---|

| Mirtazapine | 266.35 | 195.31 | Positive |

| Desmethyl Mirtazapine | ~252.3 | To be determined empirically | Positive |

| This compound | ~256.3 | To be determined empirically | Positive |

Complementary Chromatographic Techniques in Metabolism Research

The investigation of drug metabolism is fundamental to understanding a compound's efficacy and safety profile. Chromatographic techniques are indispensable in this field for the separation and quantification of parent drugs and their metabolites in complex biological matrices. The use of a deuterated internal standard like this compound is particularly advantageous in these studies.

High-Performance Liquid Chromatography (HPLC) with Alternative Detection Methods

While mass spectrometry is a powerful tool, HPLC coupled with alternative detectors such as fluorescence or ultraviolet remains a widely accessible and robust option for quantitative analysis in many laboratories. In these methods, a suitable internal standard is crucial for accurate quantification.

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a highly sensitive and selective technique for the analysis of fluorescent compounds or those that can be derivatized to be fluorescent. Mirtazapine and its metabolites, including desmethylmirtazapine, possess native fluorescence, making HPLC-FLD an excellent method for their quantification in biological samples like plasma and urine. nih.govnih.gov

In such assays, this compound is the ideal internal standard. Its chemical structure is nearly identical to the analyte, desmethylmirtazapine, ensuring that its behavior during sample extraction, cleanup, and chromatographic separation is virtually the same. nih.gov This co-elution is critical for compensating for any potential loss of analyte during sample processing and for correcting variations in injection volume. nih.gov The fluorescence properties of this compound are also identical to the non-deuterated metabolite, allowing for its detection under the same conditions.

A typical HPLC-FLD method for the analysis of mirtazapine and desmethylmirtazapine involves excitation and emission wavelengths set to approximately 290 nm and 350 nm, respectively. nih.gov The separation is often achieved on a C18 or a phenyl-hexyl column with a mobile phase consisting of an acetonitrile and phosphate buffer mixture. nih.govnih.gov The use of this compound in these methods would lead to more reliable and reproducible results, which is essential for pharmacokinetic and therapeutic drug monitoring studies.

Table 1: Representative HPLC-FLD Parameters for Mirtazapine Metabolite Analysis

| Parameter | Value |

|---|---|

| Column | Phenyl-hexyl or C18 |

| Mobile Phase | Acetonitrile:Phosphate Buffer |

| Flow Rate | Isocratic |

| Detection | Fluorescence |

| Excitation λ | ~290 nm |

| Emission λ | ~350 nm |

| Internal Standard | this compound |

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a versatile and widely used technique in pharmaceutical analysis. For the quantification of mirtazapine and desmethylmirtazapine, HPLC-UV provides a reliable and cost-effective analytical solution. nih.govnih.gov The selection of an appropriate internal standard is critical to the success of these analyses, and this compound is an excellent candidate.

The chromatographic conditions for HPLC-UV analysis of mirtazapine and its metabolites are similar to those for fluorescence detection, typically employing a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution. nih.gov Detection is generally performed at a wavelength of around 290 nm. nih.gov The structural similarity of this compound to desmethylmirtazapine ensures that it has the same retention time and UV absorption characteristics, making it an effective internal standard to correct for analytical variations.

The validation of an HPLC-UV method would involve assessing parameters such as linearity, precision, accuracy, and specificity. The inclusion of this compound would contribute to the robustness and reliability of the method, ensuring that the quantification of desmethylmirtazapine is accurate, even in the presence of interfering substances from the biological matrix.

Table 2: Typical Validation Parameters for an HPLC-UV Method

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | > 0.99 |

| Intra-day Precision (RSD%) | < 15% |

| Inter-day Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Specificity | No interference at analyte retention time |

Enantioselective Chromatographic Separations for Mirtazapine and its Metabolites

Mirtazapine is a chiral compound and is administered as a racemic mixture of (S)-(+)-mirtazapine and (R)-(-)-mirtazapine. The enantiomers of mirtazapine and its metabolites can exhibit different pharmacological activities and metabolic profiles. nih.govmdpi.com Therefore, enantioselective chromatographic methods are essential for studying the stereospecific pharmacokinetics and pharmacodynamics of mirtazapine.

Chiral HPLC methods are employed to separate the enantiomers of mirtazapine and desmethylmirtazapine. nih.gov These separations are typically achieved using chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives. In these technically demanding analyses, the use of a deuterated internal standard for each enantiomer, if available, or a racemic deuterated internal standard like this compound, is highly beneficial for accurate quantification.

The use of this compound as an internal standard in enantioselective chromatography helps to account for any potential enantioselective degradation or differential recovery during sample preparation. By adding the deuterated standard at the beginning of the sample workup, any variations in the analytical process that might affect the enantiomers can be corrected, leading to a more accurate determination of the enantiomeric ratio.

Table 3: Summary of Compounds

| Compound Name |

|---|

| This compound |

| Mirtazapine |

| Desmethylmirtazapine |

| (S)-(+)-mirtazapine |

| (R)-(-)-mirtazapine |

| Clozapine |

Research Applications in Drug Disposition and Metabolism Studies

The use of deuterated internal standards like Desmethyl Mirtazapine-d4 is crucial for achieving precision and accuracy in analytical chemistry, particularly in the field of pharmacology. clearsynth.comtexilajournal.com These standards help to correct for variations during sample preparation and analysis, ensuring reliable and reproducible results in studies investigating how a drug is absorbed, distributed, metabolized, and excreted by the body. texilajournal.comscispace.com

Investigation of Pharmacokinetic Processes in Preclinical and in vitro Systems

Pharmacokinetic studies are essential to understand the journey of a drug through the body. This compound plays a significant role in these investigations by enabling precise measurement of drug and metabolite concentrations over time.

Mirtazapine (B1677164) is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached in about two hours. drugbank.comaafp.orgfda.gov Its absolute bioavailability is approximately 50% due to first-pass metabolism in the gut wall and liver. drugbank.comfda.gov Food has a minimal effect on the absorption of mirtazapine. drugbank.comfda.gov

Once absorbed, mirtazapine is about 85% bound to plasma proteins. drugbank.comwikipedia.org The drug is extensively metabolized, and its metabolites are primarily eliminated through the urine (75%) and, to a lesser extent, in the feces (15%). drugbank.comfda.govnih.gov

The metabolism of mirtazapine is complex, involving several key enzymatic reactions. The major biotransformation pathways are demethylation and hydroxylation, followed by glucuronide conjugation. drugbank.comfda.govnih.govmedcentral.com

One of the primary metabolic pathways for mirtazapine is N-demethylation, which leads to the formation of desmethylmirtazapine. fda.govnih.govmedcentral.com This process is mainly catalyzed by the cytochrome P450 enzyme CYP3A4. drugbank.comfda.govmedcentral.com Desmethylmirtazapine is a pharmacologically active metabolite, though less potent than the parent compound. wikipedia.orgtdm-monografie.org In vitro studies have shown that at an anticipated liver concentration of 2 microM mirtazapine, N-demethylation contributes to approximately 35% of its biotransformation. nih.gov

Hydroxylation is another major metabolic route for mirtazapine, resulting in the formation of 8-hydroxymirtazapine. drugbank.comfda.govmedcentral.com This reaction is primarily carried out by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2. drugbank.comfda.govmedcentral.comresearchgate.net At a low mirtazapine concentration (2 microM) in human liver microsomes, 8-hydroxylation accounts for about 55% of the metabolic process. nih.gov

Following demethylation and hydroxylation, the resulting metabolites undergo glucuronide conjugation, which is a common pathway for making compounds more water-soluble and facilitating their excretion from the body. drugbank.comfda.govmedcentral.com Both mirtazapine itself and its 8-hydroxy metabolite can be directly conjugated with glucuronic acid. researchgate.net

Role of Cytochrome P450 Enzymes (CYP1A2, CYP2D6, CYP3A4) in Mirtazapine Metabolism Research

The metabolism of mirtazapine is heavily reliant on the activity of several cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have been instrumental in identifying the specific roles of these enzymes. fda.govnih.gov

CYP1A2: This enzyme is involved in the formation of the 8-hydroxy metabolite of mirtazapine and also contributes to N-oxidation. drugbank.comfda.govnih.gov Its contribution to hydroxylation increases with higher concentrations of mirtazapine. nih.gov The activity of CYP1A2 can be influenced by factors such as smoking, which has been shown to result in lower serum concentrations of mirtazapine. nih.gov

CYP2D6: CYP2D6 is a major enzyme responsible for the 8-hydroxylation of mirtazapine. drugbank.comfda.govnih.gov Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in mirtazapine metabolism among individuals, affecting drug concentrations and clinical outcomes. nih.govnih.gov

| Enzyme | Primary Metabolic Pathway | Contribution to Mirtazapine Metabolism |

| CYP1A2 | 8-hydroxylation, N-oxidation | Involved in forming the 8-hydroxy metabolite and N-oxide metabolite. drugbank.comfda.govnih.gov |

| CYP2D6 | 8-hydroxylation | Major enzyme for the formation of the 8-hydroxy metabolite. drugbank.comfda.govnih.gov |

| CYP3A4 | N-demethylation, N-oxidation | Primarily responsible for forming the N-desmethyl and N-oxide metabolites. drugbank.comfda.govnih.gov |

Application of Kinetic Isotope Effects in Metabolic Rate Studies

In the study of drug metabolism, the kinetic isotope effect (KIE) is a phenomenon that can occur when an atom in a reactant is replaced with one of its heavier isotopes. This substitution can lead to a change in the rate of a chemical reaction. Specifically, the breaking of a bond to a heavier isotope, such as the carbon-deuterium (C-D) bond in this compound, requires more energy than breaking the corresponding carbon-hydrogen (C-H) bond. This difference can result in a slower metabolic reaction rate for the deuterated compound compared to the non-deuterated one.

While KIEs can sometimes complicate the interpretation of data from isotope labeling experiments, they are also a powerful tool. nih.gov In metabolic rate studies, the intentional use of deuterated compounds can help elucidate reaction mechanisms. However, the most common application of this compound in this context is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. smolecule.comresearchgate.net For this purpose, it is crucial that the deuterated standard exhibits minimal to no KIE during the analytical process, ensuring that its behavior mimics that of the native analyte without affecting the metabolic pathways being studied. The stability of the deuterium (B1214612) labels on this compound ensures it co-elutes with and has similar ionization efficiency to the endogenous desmethyl mirtazapine, but is distinguishable by its higher mass. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate quantification of the metabolite's concentration, which is fundamental for determining metabolic rates. smolecule.comuantwerpen.be

Understanding Metabolic Variability and Its Determinants in Research Models

The metabolism of mirtazapine to desmethyl mirtazapine is a key pathway mediated primarily by cytochrome P450 (CYP) enzymes. drugbank.com Research utilizing this compound as an internal standard has been instrumental in quantifying the concentrations of this metabolite, thereby shedding light on the significant variability observed in drug metabolism among individuals.

Clinical studies have revealed significant differences in how individuals process mirtazapine, leading to wide variations in the plasma concentrations of both the parent drug and its metabolite, desmethyl mirtazapine. A long-term study monitoring patients treated for major depression found pronounced inter-individual variability in the serum concentrations of mirtazapine and desmethyl mirtazapine, as well as in the metabolite-to-parent drug ratio. nih.gov In contrast, the variability within a single individual over time (intra-individual variability) was found to be relatively low. nih.govtdm-monografie.org

Factors such as age and gender have been identified as contributors to this variability, with women and patients over 65 years of age generally showing higher dose-corrected concentrations of both mirtazapine and desmethyl mirtazapine. nih.gov These findings underscore the complexity of drug metabolism and the need for personalized therapeutic approaches.

Table 1: Inter- and Intra-Individual Variability of Mirtazapine and Desmethyl Mirtazapine

| Pharmacokinetic Variable | Inter-Individual Variability (CV%) | Intra-Individual Variability (CV%) |

| Mirtazapine Concentration | ~38% nih.govtdm-monografie.org | ~20% nih.govtdm-monografie.org |

| Desmethyl Mirtazapine Concentration | ~33% nih.govtdm-monografie.org | ~20% nih.govtdm-monografie.org |

| Desmethyl Mirtazapine/Mirtazapine Ratio | ~36% nih.govtdm-monografie.org | ~20% nih.govtdm-monografie.org |

CV% = Coefficient of Variation. Data sourced from studies on patients undergoing long-term treatment for major depressive disorder. nih.govtdm-monografie.org

Genetic differences in the enzymes responsible for drug metabolism are a major determinant of pharmacokinetic variability. The metabolism of mirtazapine is significantly influenced by genetic polymorphisms in the CYP2D6 gene. drugbank.com The CYP2D6 enzyme is involved in the hydroxylation and demethylation of mirtazapine. drugbank.com

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, ranging from poor to ultrarapid metabolizers. wikipedia.orgnih.gov Research has shown a clear gene-dose effect on mirtazapine clearance. A study involving healthy volunteers with different numbers of active CYP2D6 genes demonstrated that total clearance of mirtazapine increased with the number of active genes. nih.gov Those with zero active genes (poor metabolizers) had the lowest clearance, while those with three active genes (ultrarapid metabolizers) had the highest. nih.govresearchgate.net This directly impacts the formation of desmethyl mirtazapine, although the effect on the metabolite's concentration can be complex. nih.gov

While CYP2D6 is a major contributor, other enzymes are also involved. In vitro data indicate that CYP3A4 and CYP1A2 are also key in mirtazapine's metabolism. drugbank.com Furthermore, research has identified for the first time an influence of the CYP2B6 genotype on the plasma concentrations of 8-hydroxy-mirtazapine, another important metabolite, and an association between the CYP2B66/*6 genotype and better therapeutic response. unil.ch This highlights the multifaceted genetic architecture influencing mirtazapine's metabolic fate.

Table 2: Influence of CYP2D6 Genotype on Racemic Mirtazapine Clearance

| Number of Active CYP2D6 Genes | CYP2D6 Metabolizer Phenotype | Median Total Clearance (Cl/F) (L/h) |

| 0 | Poor Metabolizer | 20.1 nih.gov |

| 2 | Extensive Metabolizer (Normal) | 39.7 nih.gov |

| 3 | Ultrarapid Metabolizer | 49.8 nih.gov |

Data sourced from a study in healthy male volunteers after a single 45 mg dose of racemic mirtazapine. nih.gov

Future Directions and Emerging Research Avenues for Desmethyl Mirtazapine D4

Innovations in Deuterated Analog Synthesis for Enhanced Research Utility

The value of a deuterated standard like Desmethyl Mirtazapine-d4 is intrinsically linked to its quality, stability, and the efficiency of its synthesis. While traditional methods have been effective, emerging innovations in synthetic chemistry promise to produce deuterated analogs with enhanced features, making them more powerful and accessible research tools. The focus is on developing more selective, efficient, and cost-effective deuteration processes. assumption.edu

A key area of innovation is the advancement of Hydrogen Isotope Exchange (HIE) reactions, which allow for the direct replacement of hydrogen with deuterium (B1214612) on a pre-existing molecular scaffold. nih.govacs.orgacs.org This is often more efficient than multi-step synthesis routes that build the molecule from labeled precursors. doi.org Recent progress has centered on novel catalytic systems that offer unprecedented control over which specific C-H bonds are targeted.

Modern catalytic methods using transition metals such as palladium, ruthenium, and iridium are enabling highly site-selective deuteration. researchgate.netacs.orgresearchgate.net These catalysts can activate specific C-H bonds that were previously difficult to target, allowing for the precise placement of deuterium atoms. nih.gov For a molecule like this compound, this could mean creating new isotopologues with deuterium on the aromatic rings or other metabolically relevant positions, which could serve as more specialized probes for metabolic studies. Furthermore, innovations are lowering the cost and improving the convenience of these reactions by using inexpensive and readily available deuterium sources like deuterium oxide (D2O) instead of expensive deuterium gas (D2). acs.orgmdpi.com Recently, ionic liquids have also been demonstrated as highly effective catalysts for H/D exchange, functioning under mild conditions without the need for metals. doi.org

These advancements could lead to the synthesis of this compound analogs with higher isotopic enrichment and greater stability against back-exchange (the unintended replacement of deuterium with hydrogen), thereby improving analytical precision. nih.gov

| Innovation in Synthesis | Catalyst / Reagents | Deuterium Source | Key Advantages | Relevance for this compound |

|---|---|---|---|---|

| Transition Metal-Catalyzed C-H Activation | Palladium, Ruthenium, Iridium complexes researchgate.netacs.orgresearchgate.net | D₂O, D₂ gas acs.orgnih.gov | High site-selectivity, broad functional group tolerance. nih.govacs.org | Enables precise labeling at various molecular positions to create new, specialized research probes. |

| Ionic Liquid Catalysis | e.g., 1-nbutyl-2,3-dimethylimidazolium prolinate doi.org | CDCl₃, D₂O | Mild, metal-free conditions; rapid kinetics. doi.org | Offers a potentially greener and more efficient synthesis route. |

| Base-Catalyzed HIE | Cesium amide nih.gov | D₂ gas | High isotopic enrichment (up to 99%); practical for high-activity labeling. nih.gov | Could produce standards with very high isotopic purity, improving analytical sensitivity. |

Integration with Advanced Omics Technologies for Comprehensive Metabolism Research

The era of "omics" biology, which analyzes large sets of biological molecules, offers a new context for the application of this compound. Moving beyond single-analyte quantification, this labeled standard can be integrated into systems-level investigations to provide a more holistic understanding of drug metabolism and its effects. tandfonline.comisotope.com

In targeted metabolomics , this compound can serve as a cornerstone in a panel of multiple stable isotope-labeled standards. thermofisher.com Such a panel would allow for the simultaneous and accurate quantification of Mirtazapine (B1677164), its primary metabolites, and other related downstream molecules in a single analysis. This approach provides a comprehensive snapshot of the metabolic network, which is essential for understanding the complete metabolic fate of a drug. nih.gov

Furthermore, the compound has significant potential in metabolic flux analysis , or fluxomics. nih.gov This field measures the dynamic rates of metabolic pathways rather than just the static concentrations of metabolites. isotope.com By administering a labeled precursor and using tools like this compound to accurately anchor quantification, researchers can trace the flow of atoms through the Mirtazapine metabolic pathways in vivo. nih.govnih.gov This could reveal how factors like genetic predispositions, diet, or co-administered drugs dynamically alter drug metabolism. nih.gov

While its role in quantitative proteomics is less direct, the precise metabolite data generated using this compound is crucial for correlative studies. thermofisher.com By linking accurate metabolite concentrations with quantitative measurements of metabolic enzyme levels (e.g., Cytochrome P450 isoforms), researchers can build more robust models of drug action and interaction. mdpi.com Deuterated standards are essential for the accuracy required in these multi-omics approaches. nih.govclearsynth.com

| Omics Field | Application | Research Question Answered | Role of this compound |

|---|---|---|---|

| Targeted Metabolomics | Quantification of a panel of related analytes. thermofisher.com | What is the complete metabolic signature of Mirtazapine administration? | Serves as a robust internal standard for itself and related metabolites, ensuring data accuracy across the panel. nih.gov |

| Metabolic Flux Analysis (Fluxomics) | Tracing the rate of metabolic conversion through pathways. nih.gov | How quickly is Mirtazapine metabolized and how do other factors alter this rate? | Acts as a quantitative reference point to accurately model the dynamic flux from the parent drug to its metabolites. isotope.com |

| Correlative Proteomics | Linking metabolite levels with protein expression. mdpi.com | Which specific enzymes are most influential in Mirtazapine metabolism in a given system? | Provides highly accurate metabolite quantification, which is essential for establishing statistically significant correlations with protein abundance data. thermofisher.com |

Expanding Research Applications beyond Quantitative Bioanalysis in Pharmaceutical Sciences

The most transformative future applications for this compound lie in leveraging its isotopic nature for purposes beyond simple quantification. The key to this expansion is the deuterium kinetic isotope effect (KIE), a fundamental phenomenon where the greater mass of deuterium causes C-D bonds to be stronger and break more slowly than C-H bonds during enzyme-catalyzed reactions. researchgate.netnih.govportico.orgwikipedia.org

This effect allows this compound to be used as a probe for mechanistic enzymology . By comparing the rate of further metabolism of Desmethyl Mirtazapine versus this compound, researchers can gain insights into the rate-limiting steps of the enzymes responsible for its clearance. The slower reaction rate can help in identifying and characterizing transient or unstable metabolic intermediates that would otherwise be difficult to detect.

In the field of drug-drug interaction (DDI) studies , this compound can be a powerful tool. Predicting DDIs is a critical part of drug development. nih.gov By using the deuterated standard, the metabolic pathways of Mirtazapine can be studied with high precision, even in the presence of other drugs that might interfere with the analysis. nih.gov This allows for a clearer determination of whether a co-administered drug inhibits or induces the specific enzymes that process Mirtazapine and its metabolites. bioivt.com

Perhaps the most exciting long-term avenue is its potential role in informing the design of new therapeutic agents . The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolic weakness in a drug molecule are replaced with deuterium. scispace.com This can slow down metabolism, leading to a longer half-life, more consistent drug exposure, and potentially reduced formation of toxic metabolites. nih.govresearchgate.netdovepress.comwikipedia.org While this compound is a metabolite, detailed studies of its own metabolic stability and interactions, enabled by its deuteration, could provide crucial data for designing next-generation deuterated drugs based on the Mirtazapine scaffold. unibestpharm.com

| Application Area | Underlying Principle | Potential Research Outcome |

|---|---|---|

| Mechanistic Enzymology | Kinetic Isotope Effect (KIE) slows enzymatic reactions. researchgate.netportico.org | Elucidation of metabolic enzyme mechanisms and identification of transient intermediates. |

| Drug-Drug Interaction (DDI) Prediction | High analytical precision and resistance to matrix effects. clearsynth.com | More accurate in vitro models to predict how co-administered drugs affect Mirtazapine metabolism. nih.govnih.gov |

| Informing Therapeutic Design ("Deuterium Switch") | Deuteration can favorably alter a molecule's pharmacokinetic profile. scispace.comresearchgate.netwikipedia.org | Data from studies with the d4-metabolite could guide the development of new, improved deuterated drugs. unibestpharm.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Desmethyl Mirtazapine-d4 in biological matrices, and how should they be validated?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging fragmentation techniques like collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) to enhance specificity. Validation parameters must include accuracy (85–115%), precision (CV ≤15%), and lower limit of quantification (LOQ) determination (e.g., 0.5 ng/mL in plasma). Calibration curves should span the expected concentration range (e.g., 5–500 ng/mL) using matrix-matched standards .

Q. What are the critical considerations for sample preparation when quantifying this compound in plasma?

- Methodological Answer : Protein precipitation with acetonitrile or methanol is commonly used to minimize matrix interference. Centrifugation parameters (e.g., 10,000 ×g for 10 min) must be optimized to ensure analyte recovery. Internal standards (e.g., deuterated analogs) are essential to correct for variability during extraction and ionization .

Q. How should researchers design experiments to distinguish this compound from synthesis-related impurities?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns (e.g., d4 labeling vs. natural isotopes). Compare retention times and fragmentation spectra against certified reference materials. Quantify impurities using validated thresholds (e.g., ≤0.15% per USP guidelines) .

Advanced Research Questions

Q. How can CID and UVPD parameters be optimized to improve fragmentation efficiency for this compound metabolites?

- Methodological Answer : For CID, test collision energies (e.g., 10–40 eV) to balance fragmentation and signal intensity. For UVPD, optimize irradiation time (e.g., 170 ms) and wavelength (266 nm vs. 355 nm) to target conjugated π-bonds in aromatic rings. Use hybrid CID/UVPD workflows to exploit complementary fragmentation pathways, as shown in bosentan metabolite studies .

Q. What strategies reconcile contradictory fragmentation data between CID and UVPD for this compound metabolites?

- Methodological Answer : Cross-validate spectra using orthogonal techniques (e.g., ion mobility spectrometry). Apply statistical tools like principal component analysis (PCA) to identify fragmentation patterns unique to each method. Prioritize UVPD for low-abundance metabolites where CID fails to generate diagnostic ions (e.g., m/z 366 and 322 in desmethyl bosentan) .

Q. How can matrix effects be mitigated when analyzing this compound in complex biological samples?

- Methodological Answer : Use post-column infusion to assess ion suppression/enhancement. Optimize chromatographic separation (e.g., gradient elution with C18 columns) to shift analyte retention away from phospholipid-rich regions. Validate methods using incurred sample reanalysis (ISR) to ensure reproducibility in real matrices .

Q. What computational approaches support the structural elucidation of this compound metabolites?

- Methodological Answer : Combine in-silico fragmentation tools (e.g., CFM-ID) with molecular networking to predict and cluster metabolite structures. Validate predictions using synthetic standards or enzymatic hydrolysis (e.g., β-glucuronidase treatment for phase II metabolites) .

Methodological Reporting & Reproducibility

Q. How should analytical procedures for this compound be documented to ensure reproducibility?

- Methodological Answer : Follow the "Experimental/Materials and Methods" guidelines from ACS journals. Include detailed descriptions of instrumentation (e.g., mass spectrometer model, column specifications), software versions, and raw data deposition links. Provide appendices for raw datasets and chromatographic conditions .

Q. What statistical frameworks are appropriate for analyzing inter-laboratory variability in this compound quantification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.